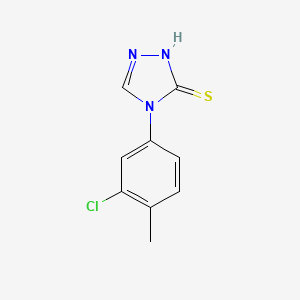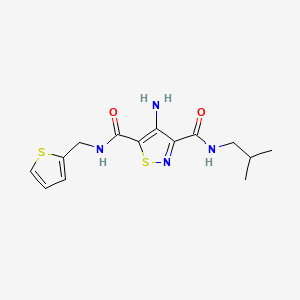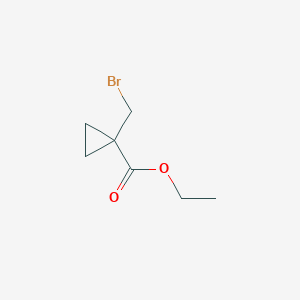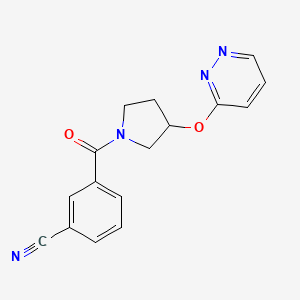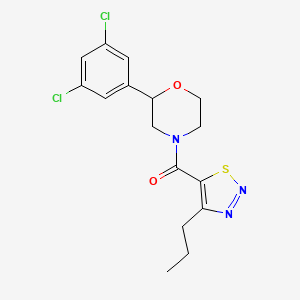
1-Cyclopentyl-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Stereochemical Studies and Synthetic Routes : Research into saturated heterocycles and urea derivatives has shown how stereochemistry influences synthetic outcomes, providing insights into the synthesis of complex urea compounds with potential applications in drug development and materials science (F. Fülöp, G. Bernáth, P. Sohár, 1985).
Bioactivity Potential Enhancement : The incorporation of 1,3,4-Oxadiazole and other heterocyclic moieties into compounds has been explored to enhance bioactivity potential, highlighting the role of these structures in developing new pharmaceuticals (N. Virk et al., 2023).
Applications in Biology and Pharmacology
Cytokinin-like Activity and Plant Growth : Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, indicating potential applications in agriculture for enhancing plant growth and productivity (A. Ricci, C. Bertoletti, 2009).
Anticancer Agents : Research into 1-aryl-3-(2-chloroethyl) ureas has evaluated their cytotoxicity on human adenocarcinoma cells, suggesting a pathway for the development of novel anticancer agents (R. Gaudreault et al., 1988).
Material Science and Molecular Interactions
Hydrogel Formation and Rheology : The study of urea derivatives forming hydrogels indicates the potential for developing new materials with tunable physical properties, useful in biomedical applications such as drug delivery systems (G. Lloyd, J. Steed, 2011).
Antifungal Activity : Novel oxadiazole derivatives have shown antifungal activity, opening avenues for the development of new antifungal agents and pesticides (A. Mishra et al., 2000).
properties
IUPAC Name |
1-cyclopentyl-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-14-6-2-3-7-14)20-15-8-4-1-5-13(15)11-16-21-17(22-24-16)12-9-10-12/h1,4-5,8,12,14H,2-3,6-7,9-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFSPHNVZMZRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

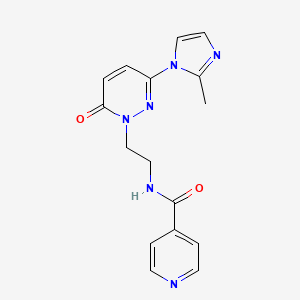
![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)

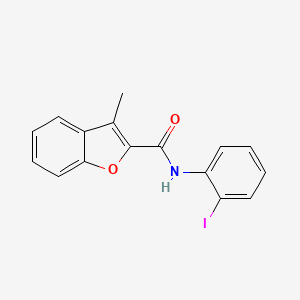
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)
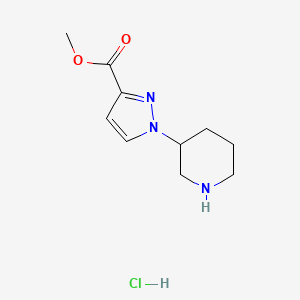
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2460561.png)
![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)
